molecular formula C6H8IN3 B13117148 4-iodo-N,N-dimethylpyrimidin-2-amine

4-iodo-N,N-dimethylpyrimidin-2-amine

Cat. No.: B13117148
M. Wt: 249.05 g/mol
InChI Key: FVMPUVOMQIBBTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-iodo-N,N-dimethylpyrimidin-2-amine is an organic compound belonging to the class of aminopyrimidines It features an iodine atom attached to the fourth position of the pyrimidine ring and two methyl groups attached to the nitrogen atom at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-iodo-N,N-dimethylpyrimidin-2-amine typically involves the iodination of N,N-dimethylpyrimidin-2-amine. One common method is the reaction of N,N-dimethylpyrimidin-2-amine with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

4-iodo-N,N-dimethylpyrimidin-2-amine can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, thiols, and amines. Conditions typically involve the use of a base like potassium carbonate in an organic solvent.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are commonly used.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are often employed in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-iodo-N,N-dimethylpyrimidin-2-amine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Research: It is used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industrial Applications: The compound is used in the development of new materials and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 4-iodo-N,N-dimethylpyrimidin-2-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The iodine atom can participate in halogen bonding, which can enhance the binding affinity and specificity of the compound for its target.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N,N-dimethylpyrimidin-2-amine
  • 4-bromo-N,N-dimethylpyrimidin-2-amine
  • 4-fluoro-N,N-dimethylpyrimidin-2-amine

Uniqueness

4-iodo-N,N-dimethylpyrimidin-2-amine is unique due to the presence of the iodine atom, which can participate in specific interactions such as halogen bonding. This can enhance the compound’s binding affinity and specificity for certain molecular targets, making it a valuable tool in medicinal chemistry and other research applications.

Properties

Molecular Formula

C6H8IN3

Molecular Weight

249.05 g/mol

IUPAC Name

4-iodo-N,N-dimethylpyrimidin-2-amine

InChI

InChI=1S/C6H8IN3/c1-10(2)6-8-4-3-5(7)9-6/h3-4H,1-2H3

InChI Key

FVMPUVOMQIBBTH-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC=CC(=N1)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.